N-Acetyl-L-Isoleucin

Übersicht

Beschreibung

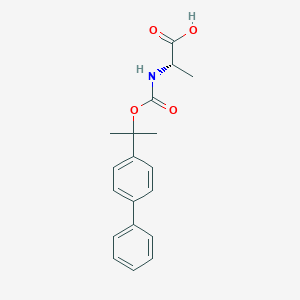

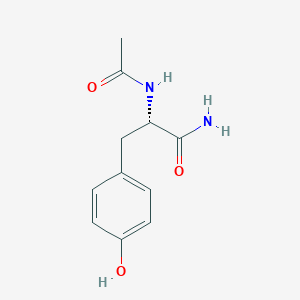

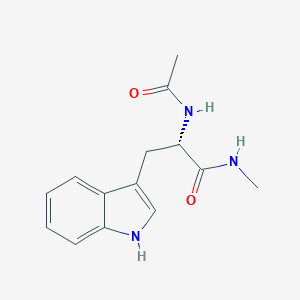

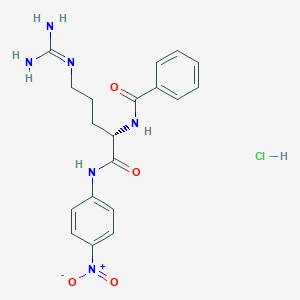

N-acetyl-L-Isoleucine is an N-acetylated derivative of the essential amino acid L-isoleucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-Isoleucin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird hinsichtlich ihrer Rolle in Stoffwechselwegen und ihrer Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Es werden Forschungsarbeiten durchgeführt, um sein potenzielles therapeutisches Anwendungsspektrum zu untersuchen, einschließlich der Verwendung bei der Behandlung von Stoffwechselstörungen.

Industrie: this compound wird bei der Produktion von Pharmazeutika und als Vorläufer bei der Synthese anderer bioaktiver Verbindungen eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Acetylierung von L-Isoleucin verändert seinen Transport und seine Aufnahme in Zellen, wobei der Wechsel vom L-Typ-Aminosäuretransporter zu organischen Anionentransportern und Monocarboxylattransportern erfolgt. Diese Veränderung des Transportmechanismus beeinflusst verschiedene Stoffwechselprozesse, darunter die Aktivierung von Signalwegen wie mTOR .

Ähnliche Verbindungen:

- N-Acetyl-L-Leucin

- N-Acetyl-L-Valin

- N-Acetyl-L-Alanin

Vergleich: this compound ist aufgrund seines spezifischen Acetylierungsmusters und seiner Auswirkungen auf zelluläre Transportmechanismen einzigartig. Während ähnliche Verbindungen wie N-Acetyl-L-Leucin und N-Acetyl-L-Valin ebenfalls acetyliert werden, unterscheiden sich ihre Transport- und Stoffwechselwege. Die Fähigkeit von this compound, Transporter zu wechseln und seine Rolle in spezifischen Stoffwechselwegen unterstreicht seine einzigartigen Eigenschaften .

Wirkmechanismus

Target of Action

N-Acetyl-L-Isoleucine primarily targets the Monocarboxylate Transporter 1 (MCT1) , Organic Anion Transporters (OAT1 and OAT3) , and the L-type Amino Acid Transporter (LAT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of L-Isoleucine switches its uptake into cells from LAT1 to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of N-Acetyl-L-Isoleucine .

Biochemical Pathways

N-Acetyl-L-Isoleucine can be biosynthesized from L-Isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase . The acetylation of L-Isoleucine converts it into an anion, revealing a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-Acetyl-L-Isoleucine as a drug . The enantiomers of N-Acetyl-L-Isoleucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

N-Acetyl-L-Isoleucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . It is also being developed as a drug for rare and common neurological disorders .

Action Environment

The action of N-Acetyl-L-Isoleucine is influenced by environmental factors such as the availability of substrates for protein and peptide synthesis . When bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation, L-Isoleucine, and by extension N-Acetyl-L-Isoleucine, can be efficiently assimilated .

Biochemische Analyse

Biochemical Properties

N-Acetyl-L-isoleucine participates in the catabolic pathways of branched-chain amino acids (BCAA) like leucine, isoleucine, and valine . It interacts with various enzymes and proteins, including the branched-chain α-ketoacid dehydrogenase complex, which catalyzes the degradation of branched-chain amino acids .

Cellular Effects

The presence of N-Acetyl-L-isoleucine influences cell function. It has been observed that specific amino acids, including N-Acetyl-L-isoleucine, can regulate insulin secretion from pancreatic β-cells . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Acetyl-L-isoleucine exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation and inhibition, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-L-isoleucine can change over time. Studies have shown that N-Acetyl-L-isoleucine has a significant impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Acetyl-L-isoleucine vary with different dosages in animal models. High doses of N-Acetyl-L-isoleucine have been associated with toxic or adverse effects .

Metabolic Pathways

N-Acetyl-L-isoleucine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

N-Acetyl-L-isoleucine is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Acetyl-L-isoleucine affects its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Acetyl-L-Isoleucin kann durch Acetylierung von L-Isoleucin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Essigsäureanhydrid oder Acetylchlorid als Acetylierungsmittel in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Acetylierung der Aminogruppe sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft Fermentationsprozesse mit gentechnisch veränderten Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie L-Isoleucin überproduzieren, das dann mit chemischen Methoden acetyliert wird. Dieser Ansatz ermöglicht die großtechnische Produktion der Verbindung mit hoher Reinheit .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Acetyl-L-Isoleucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminoderivate umwandeln.

Substitution: Die Acetylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Alkohole.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxoderivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von substituierten Acetylderivaten.

Vergleich Mit ähnlichen Verbindungen

- N-acetyl-L-leucine

- N-acetyl-L-valine

- N-acetyl-L-alanine

Comparison: N-acetyl-L-Isoleucine is unique due to its specific acetylation pattern and its effects on cellular transport mechanisms. While similar compounds like N-acetyl-L-leucine and N-acetyl-L-valine also undergo acetylation, their transport and metabolic pathways differ. N-acetyl-L-Isoleucine’s ability to switch transporters and its role in specific metabolic pathways highlight its distinct properties .

Eigenschaften

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314843 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-46-1 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)

![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)